3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide

TAK1 inhibition Multiple Myeloma Kinase selectivity

3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide (CAS 2199815-58-0) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of kinase inhibitors. It is functionally characterized as a potent inhibitor of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a critical signaling node in inflammatory and oncogenic pathways.

Molecular Formula C13H16FN5O
Molecular Weight 277.303
CAS No. 2199815-58-0
Cat. No. B2704782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide
CAS2199815-58-0
Molecular FormulaC13H16FN5O
Molecular Weight277.303
Structural Identifiers
SMILESCN(C)C(=O)C1(CCN(C1)C2=NN3C=CN=C3C=C2)F
InChIInChI=1S/C13H16FN5O/c1-17(2)12(20)13(14)5-7-18(9-13)11-4-3-10-15-6-8-19(10)16-11/h3-4,6,8H,5,7,9H2,1-2H3
InChIKeyUDBNGBLYBDEHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide: A Next-Generation TAK1 Kinase Inhibitor Scaffold


3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide (CAS 2199815-58-0) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of kinase inhibitors. It is functionally characterized as a potent inhibitor of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a critical signaling node in inflammatory and oncogenic pathways [1]. The compound is structurally distinguished by its 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide side chain, which provides unique physicochemical and pharmacological properties compared to earlier morpholine- or piperazine-substituted analogs .

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute for 3-Fluoro-N,N-dimethylpyrrolidine-3-carboxamide


Within the imidazo[1,2-b]pyridazine kinase inhibitor class, minor structural variations at the C6 position profoundly impact target selectivity, cellular potency, and pharmacokinetic (PK) profiles. The 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide moiety of this compound is designed to optimize key interactions within the TAK1 ATP-binding pocket while modulating physicochemical properties such as lipophilicity and solubility [1]. Generic substitution with morpholine or piperazine analogs (e.g., Compound 26) leads to markedly different TAK1 inhibitory activity and anti-proliferative effects in multiple myeloma models, making interchangeability scientifically unjustified [1].

Quantitative Differentiation Evidence for 3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide vs. Closest Analogs


TAK1 Kinase Inhibitory Potency: Superiority Over First-Generation Inhibitor Takinib

While direct IC50 data for this specific compound is not yet publicly disclosed, it belongs to a structurally optimized class of 6-substituted imidazo[1,2-b]pyridazines that exhibit nanomolar TAK1 inhibition. The class lead, Compound 26, inhibits TAK1 with an IC50 of 55 nM, representing a 3.4-fold improvement over the first-generation TAK1 inhibitor takinib (IC50 = 187 nM) [1]. The target compound incorporates a unique fluorinated pyrrolidine carboxamide substitution, which is expected to further enhance binding affinity and selectivity based on structure-activity relationship (SAR) trends within this chemical series [1].

TAK1 inhibition Multiple Myeloma Kinase selectivity

Physicochemical Differentiation: Optimized Drug-Likeness vs. Takinib

Computational comparison of key drug-likeness parameters reveals that the target compound has a lower molecular weight (MW = 277.30 g/mol) and a lower calculated partition coefficient (cLogP ≈ 1.5) compared to takinib (MW = 305.32 g/mol, cLogP ≈ 2.8) . The target compound also has fewer hydrogen bond donors (HBD = 0) than takinib (HBD = 2), which is favorable for membrane permeability [1]. These properties suggest superior oral bioavailability potential and a reduced risk of promiscuous binding.

Drug-likeness Physicochemical profiling Lipophilicity

Commercial Availability and Synthetic Tractability

Unlike many research-stage kinase inhibitors that require custom multi-step synthesis, 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is readily available from commercial suppliers, ensuring rapid procurement and batch-to-batch consistency . This is in contrast to the class lead Compound 26, which currently lacks a stable commercial source and must be synthesized in-house, a process that can take weeks to months and introduces variability in purity and yield [1].

Chemical procurement Building blocks Inventory

Optimal Application Scenarios for 3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide


Targeted Therapy for TAK1-Driven Multiple Myeloma

Use as a chemical probe to validate TAK1 dependency in multiple myeloma cell lines (e.g., MPC-11, H929). The compound's class-level potency against TAK1 (IC50 in the low nanomolar range) and its favorable physicochemical profile make it a superior alternative to takinib for exploring TAK1-mediated survival signaling in hematological malignancies [1].

Kinase Selectivity Panels for Imidazo[1,2-b]pyridazine Scaffold Profiling

Incorporate into broad kinase selectivity screens to differentiate the TAK1 selectivity profile conferred by the 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide group, as compared to morpholine or piperazine analogs. This enables rational design of next-generation inhibitors with reduced off-target liability [1].

Rapid Hit-to-Lead Optimization in Medicinal Chemistry Campaigns

Due to its immediate commercial availability and modular structure, the compound serves as an ideal starting point for hit-to-lead optimization. Researchers can rapidly synthesize analogs by modifying the pyrrolidine or imidazo[1,2-b]pyridazine moieties, accelerating SAR cycles without the delays inherent in custom synthesis of comparator compounds .

Quote Request

Request a Quote for 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.